molecular formula C14H12ClN3O2Pd B144232 1,10-Phenanthroline-glycine palladium(II) CAS No. 132958-37-3

1,10-Phenanthroline-glycine palladium(II)

Cat. No.: B144232
CAS No.: 132958-37-3
M. Wt: 396.1 g/mol
InChI Key: QSAYSJLDPMTKTP-UHFFFAOYSA-L
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Description

1,10-Phenanthroline-glycine palladium(II) is a coordination complex that combines the chelating ligand 1,10-phenanthroline with glycine and a palladium(II) ion. This compound is of significant interest due to its versatile applications in catalysis, medicinal chemistry, and material science. The 1,10-phenanthroline ligand is known for its strong binding affinity to metal ions, while glycine, an amino acid, provides additional coordination sites, enhancing the stability and reactivity of the complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-phenanthroline-glycine palladium(II) typically involves the reaction of palladium(II) chloride with 1,10-phenanthroline and glycine in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The general reaction can be represented as follows:

PdCl2+Phen+Gly[Pd(Phen)(Gly)]Cl2\text{PdCl}_2 + \text{Phen} + \text{Gly} \rightarrow \text{[Pd(Phen)(Gly)]Cl}_2 PdCl2​+Phen+Gly→[Pd(Phen)(Gly)]Cl2​

Where Phen represents 1,10-phenanthroline and Gly represents glycine. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,10-phenanthroline-glycine palladium(II) may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-glycine palladium(II) undergoes various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The palladium center can participate in redox reactions, where it alternates between different oxidation states.

    Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands, altering the properties of the complex.

    Cross-Coupling Reactions: The complex can act as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation-Reduction Reactions: Common reagents include hydrogen peroxide and ascorbic acid.

    Substitution Reactions: Ligands such as phosphines or other nitrogen-containing ligands can be used.

    Cross-Coupling Reactions: Reagents such as aryl halides and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are typically biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

1,10-Phenanthroline-glycine palladium(II) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and oxidative additions.

    Biology: The complex has been studied for its interactions with DNA and proteins, making it a potential candidate for anticancer and antimicrobial agents.

    Medicine: Research has shown that palladium complexes can exhibit cytotoxic properties, making them potential candidates for chemotherapy.

    Industry: The complex is used in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,10-phenanthroline-glycine palladium(II) involves the coordination of the palladium center to various substrates, facilitating their transformation through catalytic cycles. The 1,10-phenanthroline ligand stabilizes the palladium center, while glycine provides additional coordination sites, enhancing the reactivity of the complex. The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological systems or substrate activation in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline-palladium(II): Lacks the glycine ligand, resulting in different reactivity and stability.

    2,2’-Bipyridine-palladium(II): Another nitrogen-containing ligand complex with different electronic properties.

    1,10-Phenanthroline-copper(II): Similar ligand but different metal center, leading to distinct redox properties and applications.

Uniqueness

1,10-Phenanthroline-glycine palladium(II) is unique due to the combination of 1,10-phenanthroline and glycine ligands, which provide enhanced stability and reactivity. The presence of glycine allows for additional coordination sites, making the complex more versatile in various chemical reactions and applications.

Properties

IUPAC Name

2-aminoacetate;palladium(2+);1,10-phenanthroline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.C2H5NO2.ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;/h1-8H;1,3H2,(H,4,5);1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAYSJLDPMTKTP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.[Cl-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927879
Record name Palladium(2+) chloride aminoacetate--1,10-phenanthroline (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132958-37-3
Record name 1,10-Phenanthroline-glycine palladium(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132958373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride aminoacetate--1,10-phenanthroline (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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